6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine
Descripción
Propiedades
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPQIVTSYFSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Halopyridine Intermediate Preparation
The synthesis begins with 5-amino-2-nitropyridine or its halogenated analogs. For example, 2-chloro-5-nitropyridine undergoes SNAr with piperazine under basic conditions. In one protocol, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a key intermediate for Palbociclib) was synthesized via SNAr between piperazine and 2-nitro-5-chloropyridine. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate.
Reaction Conditions
Optimization Strategies
-
Leaving Group Tuning : Replacing sulfoxide (MeSO) with chloride improves yield from 38% to >80%.
-
Base Selection : Cyclohexyl magnesium chloride enhances nucleophilicity of piperazine derivatives.
Buchwald-Hartwig Amination for C-N Bond Formation
Pd-catalyzed cross-coupling offers an alternative route, especially for electron-rich pyridines. This method is advantageous for substrates incompatible with SNAr.
General Protocol
A halogenated pyridine (e.g., 5-bromo-3-aminopyridine) reacts with 4-cyclopropanecarbonylpiperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and ligand (Xantphos).
Representative Conditions
Advantages Over SNAr
-
Tolerates electron-neutral or -rich pyridines.
-
Avoids harsh basic conditions, preserving acid-sensitive functional groups.
Acylation of Piperazine with Cyclopropanecarbonyl Groups
Post-coupling acylation introduces the cyclopropanecarbonyl moiety. Two approaches dominate: (a) direct acylation of piperazine-pyridine intermediates or (b) pre-functionalization of piperazine before coupling.
Direct Acylation Protocol
The piperazine nitrogen is acylated using cyclopropanecarbonyl chloride or activated esters (e.g., HATU-mediated coupling).
Example from Palbociclib Synthesis
-
Intermediate : 5-(piperazin-1-yl)pyridin-2-amine.
-
Acylation : React with cyclopropanecarbonyl chloride in DMF, using DIEA as base.
-
Workup : Precipitation or column chromatography.
Critical Data
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclopropanecarbonyl chloride | DCM | 0°C → RT | 2h | 85% |
| HATU, DIEA | DMF | RT | 2h | 78% |
Pre-functionalized Piperazine Routes
Cyclopropanecarbonylpiperazine is synthesized first, then coupled to halogenated pyridines. This avoids exposing the pyridine-amine to acylation conditions.
Synthesis of 4-Cyclopropanecarbonylpiperazine
-
Substrate : Piperazine (free base or Boc-protected).
-
Acylating Agent : Cyclopropanecarbonyl chloride.
-
Base : Et₃N or DIEA.
-
Solvent : Dichloromethane (DCM).
Multi-Step Synthesis from Cyclopropanecarbonyl Precursors
Patent WO2012071684A1 discloses a modular approach for analogous compounds:
-
Step 1 : Suzuki coupling to install the pyridine ring.
-
Step 2 : SNAr or Buchwald-Hartwig to attach piperazine.
-
Step 3 : Acylation with cyclopropanecarbonyl chloride.
Key Reaction
-
Intermediate : 6-bromopyridin-3-amine.
-
Coupling : With 1-cyclopropanecarbonylpiperazine via Pd catalysis.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | High atom economy; simple setup | Requires electron-deficient pyridine | 38–95% |
| Buchwald-Hartwig | Broad substrate scope | Costly catalysts; oxygen sensitivity | 60–85% |
| Direct Acylation | Rapid; high yielding | Competing side reactions (e.g., over-acylation) | 70–90% |
Purification and Characterization
-
Chromatography : Silica gel (EtOAc/hexane or DCM/MeOH).
-
Crystallization : Ethanol/water mixtures for hydrochloride salts.
-
Analytical Data :
Challenges and Optimization Opportunities
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Preliminary studies have indicated that 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine may possess anti-tubercular properties. Its ability to inhibit the growth of Mycobacterium tuberculosis suggests potential as a therapeutic agent against tuberculosis. This aligns with findings from other piperazine derivatives that have shown similar activities.
Anticancer Properties
Research into compounds with structural similarities has also pointed towards anticancer activities. The interaction profile of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine with various cancer cell lines could reveal its efficacy as an anticancer agent, although specific studies are required to validate these claims.
Antimicrobial Effects
The compound's structural characteristics may also confer antimicrobial properties, making it a candidate for further exploration in treating bacterial infections beyond tuberculosis. Its mechanism of action could involve disruption of bacterial cell walls or interference with metabolic pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(pyrazine-2-carbonyl)piperazine | piperazine) | piperidine | pyridin-3-amine enhances its biological activity compared to these derivatives.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound may also interact with other cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Substituent Variations on the Piperazine/Piperidine Ring
The piperazine/piperidine ring substituents significantly influence physicochemical properties and bioactivity. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
Pyridine Core Modifications
Variations in the pyridine core’s substitution pattern alter electronic properties and binding affinity:
Key Observations :
Actividad Biológica
6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis and other pathogens. Its unique structural features, including a cyclopropanecarbonyl group linked to a piperazine moiety and a pyridine ring, contribute to its pharmacological properties. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 246.31 g/mol
- CAS Number : 1017171-74-2
The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra. The compound exhibits its biological effects through the following mechanisms:
- Inhibition of Bacterial Growth : The compound has demonstrated the ability to inhibit the growth of M. tuberculosis, with studies indicating significant anti-tubercular activity.
- Biochemical Interference : It interferes with essential biochemical pathways in the bacterium, leading to cell death.
Biological Activity
Recent studies have highlighted the following biological activities:
- Anti-Tubercular Activity : Preliminary data suggest that 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine has an IC value ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating potent inhibitory effects.
| Compound | IC (μM) | Activity |
|---|---|---|
| 6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine | 1.35 - 2.18 | Anti-tubercular |
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be observed when compared to structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Pyrazine-2-carbonyl)piperazine | Contains a pyrazine ring | Exhibited significant anti-tubercular activity |
| N-(6-(4-pyridyl)piperazine) | Simple piperazine derivative | Commonly used in drug development |
| 1-(4-cyclopropanecarbonyl)piperidine | Lacks pyridine functionality | May have different biological activity profiles |
The cyclopropane moiety in 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine imparts distinct steric and electronic properties that enhance its biological activity compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Antimicrobial Studies : In vitro assays have shown that derivatives of piperazine, including this compound, exhibit broad-spectrum antimicrobial properties.
- Cancer Research : Investigations into its anticancer potential are ongoing, with preliminary results suggesting possible efficacy against various cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is characterized by favorable absorption and distribution properties due to its molecular structure, which may facilitate its use as a therapeutic agent in clinical settings.
Q & A
Q. What are the common synthetic routes for 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine and pyridine rings. Key steps include:
- Step 1: Introduction of the cyclopropanecarbonyl group to piperazine via nucleophilic acyl substitution. For example, cyclopropanecarbonyl chloride reacts with piperazine derivatives under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO .
- Step 2: Coupling the modified piperazine to a pyridin-3-amine scaffold. Buchwald-Hartwig amination or Ullmann-type reactions are commonly employed, often using Cu(I) catalysts (e.g., CuBr) and ligands to facilitate C–N bond formation .
- Purification: Column chromatography (e.g., EtOAc/hexane gradients) or preparative TLC is used to isolate the product, followed by characterization via NMR, HRMS, and melting point analysis .
Example Reaction Conditions from Evidence:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine acylation | Cyclopropanecarbonyl chloride, Cs₂CO₃, DMSO, 35°C, 48h | ~18% | |
| Pyridine coupling | CuBr, TEA, 95% EtOH, 140°C, 12h | ~5% (after purification) |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on multi-spectral analysis:
- ¹H/¹³C NMR: Assign peaks to confirm the cyclopropanecarbonyl group (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) and piperazine/pyridine backbone. Aromatic protons on pyridine typically appear at δ ~7.0–8.5 ppm .
- HRMS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .
- Melting Point: Used to assess purity (e.g., sharp melting range within 2–3°C) .
- X-ray Crystallography (if applicable): SHELX programs refine crystal structures to confirm stereochemistry and intermolecular interactions .
Advanced Questions
Q. How can reaction yields be optimized for introducing the cyclopropanecarbonyl group?
Methodological Answer: Low yields in acylation steps (e.g., 17.9% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd or Ru) may improve coupling efficiency for sterically hindered substrates.
- Solvent Selection: Switching to DMF or THF can enhance solubility of intermediates .
- Temperature Control: Gradual heating (e.g., 50–80°C) minimizes decomposition.
- Protecting Groups: Temporarily protecting the pyridine amine during piperazine acylation prevents unwanted side reactions .
Q. How to resolve contradictions in NMR data during structure elucidation?
Methodological Answer: Contradictions (e.g., unexpected splitting or missing peaks) require advanced techniques:
- 2D NMR (COSY, HSQC, HMBC): Correlates proton-proton and carbon-proton couplings to assign overlapping signals. For example, HMBC can confirm connectivity between the cyclopropane carbonyl and piperazine .
- Variable Temperature NMR: Resolves dynamic effects (e.g., hindered rotation in amide bonds) .
- X-ray Crystallography: Definitive proof of structure, especially for stereoisomers. SHELXL refinement () can resolve ambiguities in NOE or coupling constants .
Q. What computational methods predict the compound’s biological activity?
Methodological Answer:
- 3D-QSAR Modeling: Builds regression models using molecular descriptors (e.g., steric/electronic fields) to correlate structure with activity. successfully applied this to antileukemic triazine derivatives .
- Molecular Docking: Simulates binding to target proteins (e.g., kinases) using software like AutoDock. Focus on the cyclopropanecarbonyl group’s role in hydrophobic interactions.
- MD Simulations: Assess stability of ligand-receptor complexes over time, highlighting key binding residues .
Q. How to design analogues for SAR studies?
Methodological Answer:
- Core Modifications:
- Piperazine Ring: Replace cyclopropanecarbonyl with other acyl groups (e.g., trifluoroacetyl) to study electronic effects .
- Pyridine Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking .
- Synthetic Feasibility: Use parallel synthesis (e.g., combinatorial libraries) to rapidly generate derivatives. ’s approach for triazine analogues (varying aryl groups) is a template .
- Activity Profiling: Test analogues against relevant biological targets (e.g., cancer cell lines) and correlate with computational predictions .
Q. How to address low reproducibility in spectral data across labs?
Methodological Answer:
- Standardized Protocols: Use identical NMR solvent (e.g., CDCl₃ vs. DMSO-d₆ affects shifts) and calibration standards.
- SHELX Refinement: Ensure crystallography data (e.g., unit cell parameters) are consistent with deposited CIF files .
- Interlab Comparisons: Share raw spectral data (e.g., FID files) for independent validation .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
